molecular formula C7H16ClNO B13084739 1-((R)-1-amino-ethyl)-cyclopentanol hydrochloride

1-((R)-1-amino-ethyl)-cyclopentanol hydrochloride

Cat. No.: B13084739
M. Wt: 165.66 g/mol
InChI Key: OKXBRPIPMNTNBU-FYZOBXCZSA-N
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Description

®-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral compound with a cyclopentane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method allows for the creation of two chiral centers in the molecule, ensuring the desired stereochemistry.

Industrial Production Methods

Industrial production methods for ®-1-(1-Aminoethyl)cyclopentanol hydrochloride are not well-documented in the public domain. the principles of asymmetric synthesis and chiral resolution are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Aminoethyl)cyclopentanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

®-1-(1-Aminoethyl)cyclopentanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: It may be used in the production of chiral catalysts and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into chiral active sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Aminoethyl)cyclopentanol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    1-Aminocyclopentanol: A similar compound lacking the chiral aminoethyl group.

    Cyclopentanol: A simpler compound with only a hydroxyl group on the cyclopentane ring.

Uniqueness

®-1-(1-Aminoethyl)cyclopentanol hydrochloride is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring precise chiral interactions.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

1-[(1R)-1-aminoethyl]cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7(9)4-2-3-5-7;/h6,9H,2-5,8H2,1H3;1H/t6-;/m1./s1

InChI Key

OKXBRPIPMNTNBU-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1(CCCC1)O)N.Cl

Canonical SMILES

CC(C1(CCCC1)O)N.Cl

Origin of Product

United States

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